2-Fluoro-4-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative with the chemical formula C7H5F4N. It is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position on the benzene ring. This compound is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
2-Fluoro-4-(trifluoromethyl)aniline is an aniline derivative, bearing a fluorine and a trifluoromethyl at 2- and 4-positions . It is used as a synthesis intermediate for heterocycle derivatives, triarylmethanes, and phenylacetamides in the application of APIs and dyes .
Mode of Action
The ortho-substituted fluorine in this compound can perform nucleophilic aromatic substitution . This makes it an excellent precursor for bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .
Biochemical Pathways
The compound is involved in the synthesis of various heterocycles and triarylmethanes . It can also be used to synthesize ocfentanil derivatives, which are used as analgesics .
Pharmacokinetics
It is known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
The result of the action of this compound is the formation of various heterocyclic and triarylmethane derivatives . These compounds have various applications, including the production of dyes and active pharmaceutical ingredients .
Action Environment
The action of this compound can be influenced by various environmental factors. It is generally recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of 2-fluoronitrobenzene with trifluoromethylamine, followed by reduction of the nitro group to an amine . Another method includes the direct fluorination of 4-(trifluoromethyl)aniline using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, followed by purification processes to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can be substituted by nucleophiles, making it a precursor for the synthesis of heterocycles such as quinoxalines and quinolines.
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation reactions, leading to the formation of substituted derivatives.
Reduction and Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoroaniline: Contains a fluorine atom at the 2-position but lacks the trifluoromethyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group at the 5-position.
Uniqueness: 2-Fluoro-4-(trifluoromethyl)aniline is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDUOQIXLGANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372211 | |
Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69409-98-9 | |
Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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